2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride
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Overview
Description
2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride is a chemical compound that features a pyrazole ring substituted with a chlorinated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Substitution with the aniline group: The pyrazole intermediate is then reacted with 2-chloro-5-nitrobenzyl chloride in the presence of a base to form the desired product.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the dihydrochloride salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine dihydrochloride
- 2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene
Uniqueness
2-chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole ring and the chlorinated aniline group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c1-8-5-9(2)16(15-8)7-10-3-4-11(13)12(14)6-10;;/h3-6H,7,14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRVCGOUGLFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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